

LC-MS/MS method quantification Paxalisib mouse plasma

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Compound Focus: Paxalisib

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Introduction to Paxalisib and the Analytical Method

Paxalisib (also known as GDC-0084) is a dual **PI3K and mTOR inhibitor** designed to cross the blood-brain barrier, making it a promising candidate for treating brain tumors like glioblastoma [1]. Robust and sensitive bioanalytical methods are essential to support preclinical and clinical development.

The **Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)** method described here has been validated for determining **paxalisib** concentrations in mouse plasma, following US FDA guidelines [1]. It offers high sensitivity, selectivity, and a rapid run time, making it suitable for high-throughput pharmacokinetic studies.

Detailed LC-MS/MS Protocol for Paxalisib Quantification

Here is the step-by-step procedure for quantifying **paxalisib** in mouse plasma using LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction

- **Aliquot Plasma:** Pipette 50 μ L of mouse plasma into a micro-centrifuge tube.

- **Add Internal Standard:** Add 50 μL of the internal standard (IS) working solution (**filgotinib** at 1 $\mu\text{g}/\text{mL}$ in acetonitrile) to the plasma [1].
- **Extract Analyte:** Add 500 μL of **ethyl acetate** to the mixture.
- **Vortex and Centrifuge:** Vortex-mix the samples for 10 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
- **Collect Organic Layer:** Transfer the upper organic layer (approximately 450 μL) to a new clean tube.
- **Evaporate and Reconstitute:** Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue with 200 μL of the mobile phase (30:70, v/v, 10mM Ammonium Formate:ACN).
- **Transfer for Analysis:** Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS injection.

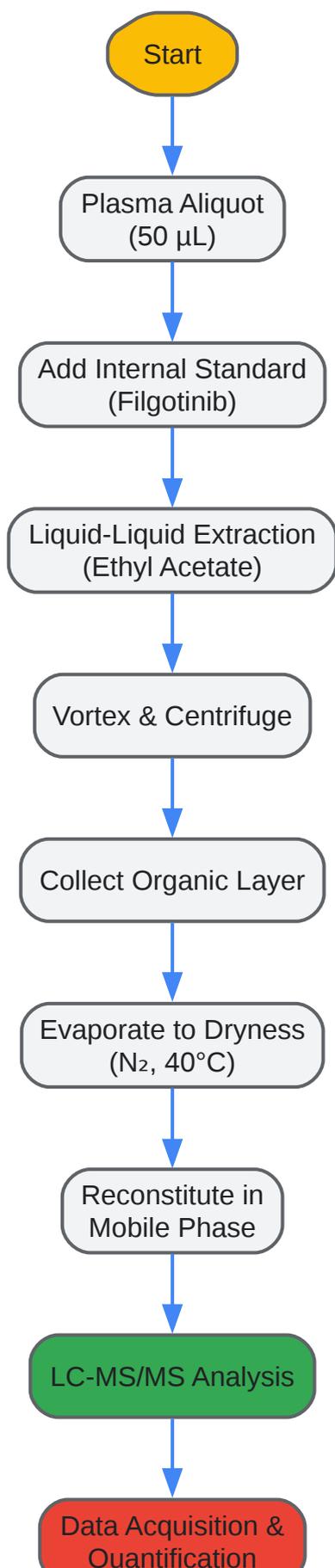
Instrumentation and Chromatography

- **LC System:** UHPLC system with an autosampler maintained at 10°C. The injection volume is 5 μL [1].
- **Analytical Column:** **Atlantis dC18** column (150 x 4.6 mm, 5 μm particle size) maintained at 40°C [1].
- **Mobile Phase:** Isocratic elution with a mixture of **10 mM Ammonium Formate (pH 4.0)** and **Acetonitrile** (30:70, v/v) [1].
- **Flow Rate:** 0.7 mL/min [1].
- **Run Time:** 2.5 minutes per sample. The retention times are approximately 0.94 minutes for filgotinib (IS) and 1.21 minutes for **paxalisib** [1].

Mass Spectrometry Detection

- **Ion Source:** Electrospray Ionization (ESI) in positive mode.
- **Detection Mode:** Multiple Reaction Monitoring (MRM).
- **Ion Transitions:**
 - **Paxalisib:** **m/z 383.25** → **309.20** [1]
 - Filgotinib (IS): **m/z 426.30** → **291.20** [1]
- **Source Parameters** (to be optimized):
 - Drying Gas Temperature and Flow
 - Nebulizer Pressure
 - Capillary Voltage

The following diagram illustrates the complete analytical workflow:



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Method Validation Summary

The method was validated as per FDA guidelines, and the results are summarized in the table below [1]:

Validation Parameter	Result
Linearity Range	1.39 - 2,287 ng/mL [1]
Intra-day Precision	1.42 - 9.61% [1]
Inter-day Precision	4.70 - 9.63% [1]
Accuracy	Met acceptance criteria [1]
Stability	Stable under tested conditions (bench-top, autosampler, freeze-thaw) [1]

Application to a Pharmacokinetic Study in Mice

The validated method was successfully applied to characterize the pharmacokinetic profile of **paxalisib** in mice following a single oral administration [1].

Key Pharmacokinetic Parameters

The main PK parameters derived from the study are summarized below:

Pharmacokinetic Parameter	Value (Mean)
T _{max} (Time to C _{max})	2.0 hours [1]
t _{1/2} (Elimination Half-life)	3.2 - 4.2 hours [1]

Pharmacokinetic Parameter	Value (Mean)
Oral Bioavailability (F)	71% [1]
Clearance (CL/F)	Low [1]
Volume of Distribution (Vd/F)	Moderate [1]

Alternative Method: HPLC-UV

An alternative **HPLC-UV method** has also been developed and validated. This method uses a **Symmetry C18 column** (250 x 4.6 mm, 5.0 μm) with a gradient mobile phase at a flow rate of 0.8 mL/min. Detection is at **280 nm**, and the calibration range is 111 - 4,989 ng/mL [2]. While less sensitive than LC-MS/MS, HPLC-UV is a robust and cost-effective option for laboratories without mass spectrometry access.

Conclusion

This validated LC-MS/MS method provides a specific and reliable tool for quantifying **paxalisib** in mouse plasma. Its successful application in a pharmacokinetic study demonstrates its utility in supporting drug development, revealing that **paxalisib** has good oral bioavailability and a moderate half-life in mice.

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References

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